1-Ethynyl-2,3,4,5-tetrafluorobenzene
Overview
Description
1-Ethynyl-2,3,4,5-tetrafluorobenzene is an organic compound with the molecular formula C8H2F4. It is characterized by the presence of an ethynyl group attached to a tetrafluorobenzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethynyl-2,3,4,5-tetrafluorobenzene can be synthesized through various methods. One common approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This method typically employs an aryl halide and an ethynylboronic acid or its ester as starting materials. The reaction is carried out in the presence of a palladium catalyst, a base, and a suitable solvent under controlled temperature and atmospheric conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed coupling reactions. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions: 1-Ethynyl-2,3,4,5-tetrafluorobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The fluorine atoms on the benzene ring make it less reactive towards electrophiles, but the ethynyl group can participate in reactions such as halogenation and nitration under specific conditions.
Nucleophilic Substitution: The presence of fluorine atoms can facilitate nucleophilic aromatic substitution reactions, where nucleophiles replace one or more fluorine atoms.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can oxidize the ethynyl group to form carboxylic acids or ketones.
Reduction: Hydrogenation using palladium on carbon can reduce the ethynyl group to an ethyl group.
Substitution: Nucleophiles such as amines or thiols can replace fluorine atoms under basic conditions.
Major Products:
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Ethyl-substituted benzene derivatives.
Substitution Products: Amino or thio-substituted benzene derivatives.
Scientific Research Applications
1-Ethynyl-2,3,4,5-tetrafluorobenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the development of advanced materials, such as liquid crystals and organic semiconductors, due to its unique electronic properties.
Biological Studies: Researchers explore its potential as a probe in biochemical assays and as a precursor for bioactive compounds.
Mechanism of Action
The mechanism of action of 1-ethynyl-2,3,4,5-tetrafluorobenzene involves its interaction with various molecular targets:
Molecular Targets: The ethynyl group can interact with enzymes and receptors, potentially inhibiting or modulating their activity.
Pathways Involved: The compound may participate in pathways related to oxidative stress, signal transduction, and metabolic processes.
Comparison with Similar Compounds
1-Ethynyl-2,4,5-trifluorobenzene: Similar structure but with one less fluorine atom.
1-Ethynyl-2,3,5,6-tetrafluorobenzene: Different fluorine substitution pattern.
1-Ethynyl-3,4,5,6-tetrafluorobenzene: Another isomer with a different substitution pattern.
Uniqueness: 1-Ethynyl-2,3,4,5-tetrafluorobenzene is unique due to its specific fluorine substitution pattern, which imparts distinct electronic and steric properties.
Properties
IUPAC Name |
1-ethynyl-2,3,4,5-tetrafluorobenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2F4/c1-2-4-3-5(9)7(11)8(12)6(4)10/h1,3H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHCXBFMQVYTILV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=C(C(=C1F)F)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2F4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50600852 | |
Record name | 1-Ethynyl-2,3,4,5-tetrafluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50600852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21622-12-8 | |
Record name | 1-Ethynyl-2,3,4,5-tetrafluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50600852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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